N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide

Quality Control Procurement HPLC Purity

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide (CAS 69838-04-6) is a synthetic small molecule with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol. It belongs to the class of N-phenyl-2-(piperidin-1-yl)acetamide derivatives, characterized by a piperidine ring linked via an acetamide bridge to a 4-phenoxyphenyl moiety.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B15052938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H22N2O2/c22-19(15-21-13-5-2-6-14-21)20-16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,20,22)
InChIKeyPHMJRIZGHFBHPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide – Basic Chemical Identity & Procurement Profile


N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide (CAS 69838-04-6) is a synthetic small molecule with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol . It belongs to the class of N-phenyl-2-(piperidin-1-yl)acetamide derivatives, characterized by a piperidine ring linked via an acetamide bridge to a 4-phenoxyphenyl moiety. The compound is commercially available from several vendors, typically at purities of ≥95% or NLT 98% , and is supplied for research use only, not for human or veterinary applications .

Why N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide Cannot Be Interchanged with Generic N-Phenyl-2-(piperidin-1-yl)acetamide Analogs


The 4-phenoxyphenyl substituent on the acetamide nitrogen is a key structural differentiator from the simpler N-phenyl-2-(piperidin-1-yl)acetamide scaffold. This group increases molecular volume, lipophilicity (estimated logP), and potential for π-stacking interactions compared to an unsubstituted phenyl ring. Even among close analogs possessing the 4-phenoxyphenyl moiety, variations in the amine portion (e.g., piperidine vs. 2-methylpiperidine vs. morpholine) can alter basicity (calculated pKa of the conjugate acid), conformational flexibility, and metabolic vulnerability. Direct substitution without head-to-head biological data therefore carries a high risk of divergent target engagement, selectivity, and pharmacokinetic behavior .

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide: Quantitative Differentiation Evidence Versus Closest Analogs


Purity Benchmarking Against Commercial Analog Suppliers

Vendor-certified purity for N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide (CAS 69838-04-6) is specified as NLT 98% . In contrast, the structurally related compound 2-(2-methylpiperidin-1-yl)-N-(4-phenoxyphenyl)acetamide is typically supplied at 95% purity . For procurement decisions where minimal impurity profiles are critical (e.g., SAR by catalog, fragment screening), this 3-percentage-point difference in nominal purity can reduce the risk of false positives arising from trace contaminants.

Quality Control Procurement HPLC Purity

Class-Level Inference: Enhanced Lipophilicity of the 4-Phenoxyphenyl Moiety Over Unsubstituted Phenyl

The calculated octanol-water partition coefficient (clogP) for N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide is estimated to be approximately 3.2–3.5, whereas the des-phenoxy analog N-phenyl-2-(piperidin-1-yl)acetamide has a clogP of approximately 1.8–2.0 (ACD/Labs or similar algorithm estimates; exact values depend on the calculator used). This ~1.5 log unit increase translates to roughly 30-fold higher predicted lipophilicity, which can influence membrane permeability, non-specific protein binding, and metabolic clearance by CYP450 enzymes [1]. Note: These values are computational predictions, not experimentally determined logD/logP measurements.

Physicochemical Properties Lipophilicity logP

Absence of Published Direct Comparative Biological Data – Acknowledged Information Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases (as of May 2026) did not yield any head-to-head biological assay data comparing N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide directly against its closest analogs. The compound's ChEMBL ID (CHEMBL4171554) and BindingDB entries (BDBM50369875) correspond to structurally distinct sulfonamide-containing molecules, not the target compound [1]. Therefore, no quantitative differential potency, selectivity, or ADME data can be presented at this time. Procurement decisions must rely on the compound's structural novelty and the absence of biological annotation, which may be valuable for exploring under-investigated chemical space but carries higher risk of inactivity.

Data Transparency Procurement Risk Literature Gap

N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide: Recommended Application Scenarios Based on Current Evidence


Chemical Biology Probe Design Targeting Underexplored Kinase or Epigenetic Targets

Given the complete absence of biological annotation, this compound is best suited as a 'negative control' or starting scaffold for chemical biology campaigns where the goal is to identify novel chemotypes with unique selectivity profiles. The 4-phenoxyphenyl group provides a vector for additional functionalization that is absent in simpler N-phenyl-2-(piperidin-1-yl)acetamide analogs. Its higher predicted lipophilicity may promote binding to hydrophobic pockets not accessed by the des-phenoxy comparator .

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 310.39 g/mol and high nominal purity (NLT 98%), this compound meets the physicochemical criteria for fragment-like libraries. The 4-phenoxyphenyl substituent introduces conformational complexity (rotatable bond between the two phenyl rings) that can enhance binding entropy upon target engagement, a property not present in the rigid biphenyl or simple phenyl analogs . This makes it a valuable addition to diversity-oriented fragment collections.

Physicochemical Property Studies for CNS Drug Design

The calculated logP of ~3.2–3.5 places this compound near the upper limit of the CNS drug-like space (typically logP <5, but optimal 2–4). Compared to the des-phenoxy analog (clogP ~1.8–2.0), this compound can serve as a tool to study the impact of increased lipophilicity on blood-brain barrier penetration, P-glycoprotein efflux, and tissue distribution in model systems . Its piperidine nitrogen (predicted pKa ~8.5–9.0) also provides a handle for salt formation studies.

Quote Request

Request a Quote for N-(4-Phenoxyphenyl)-2-(piperidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.